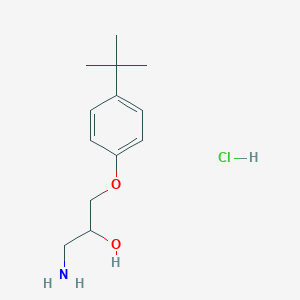

tert-Butyl (4R,5R)-4-(hydroxymethyl)-2,2-dimethyl-5-phenyloxazolidine-3-carboxylate

Übersicht

Beschreibung

The compound “tert-butyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate” is similar to the one you asked for . It has a molecular formula of C11H19NO3 and a molecular weight of 213.27 .

Synthesis Analysis

In a study, a self-sufficient biocatalyst based on carbonyl reductase and NADP co-immobilization strategy was developed for the asymmetric synthesis of a similar compound, "tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate" . The biocatalyst achieved in situ cofactor regeneration and showed high enantioselectivity (> 99% e.e.) and yield (98.54%) .

Chemical Reactions Analysis

Carbonyl reductases showed excellent activity for the biosynthesis of “tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate”, a compound similar to the one you asked for .

Physical And Chemical Properties Analysis

The compound “tert-butyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate” has a predicted boiling point of 310.3±35.0 °C and a predicted density of 1.181±0.06 g/cm3 .

Wissenschaftliche Forschungsanwendungen

Synthetic Applications in Organic Chemistry

One primary area of interest for compounds similar to tert-Butyl (4R,5R)-4-(hydroxymethyl)-2,2-dimethyl-5-phenyloxazolidine-3-carboxylate is in synthetic organic chemistry, where they serve as intermediates or reagents in the synthesis of complex molecules. For instance, synthetic phenolic antioxidants and their derivatives, like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), are widely used in various industries to retard oxidative reactions and extend product shelf life (Liu & Mabury, 2020). Such compounds have been detected in diverse environmental matrices, highlighting their widespread use and potential environmental impact.

Environmental and Ecotoxicological Impact

Research has also focused on the environmental occurrence, fate, and toxicity of synthetic compounds with structures bearing resemblance to tert-butyl oxazolidine derivatives. Studies indicate that compounds like methyl tert-butyl ether (MTBE) and its derivatives are present in various environmental settings, from water bodies to sediments, raising concerns about their ecotoxicological impact (Hsieh et al., 2011). Investigations into their biodegradation pathways, environmental persistence, and potential toxic effects on human health and ecosystems are critical for assessing the risks associated with these compounds.

Catalytic and Kinetic Studies

The study of catalytic processes and kinetic resolution is another area where related compounds find application. Catalytic non-enzymatic kinetic resolutions, utilizing chiral catalysts for asymmetric reactions, have become increasingly important in organic synthesis, offering high enantioselectivity and yields for products and recovered starting materials (Pellissier, 2011). Compounds with tert-butyl groups could potentially serve as substrates or catalysts in these reactions, illustrating their versatility in synthetic chemistry.

Bioactive Compound Synthesis and Pharmaceutical Applications

The synthesis and evaluation of bioactive compounds, including pharmaceuticals, is a significant application domain for specialized chemical intermediates. Studies have explored the synthesis of various bioactive molecules, highlighting the importance of intermediates with specific stereochemical configurations, akin to that of tert-butyl oxazolidine derivatives, in the development of new therapeutic agents (Mi, 2015). These compounds play crucial roles in optimizing drug properties, such as potency, selectivity, and pharmacokinetic profiles.

Wirkmechanismus

Target of Action

The compound “tert-Butyl (4R,5R)-4-(hydroxymethyl)-2,2-dimethyl-5-phenyloxazolidine-3-carboxylate” could potentially interact with various biological targets due to its complex structure. The tert-butyl group, phenyl group, and carboxylate ester could all contribute to its biological activity .

Mode of Action

The compound could potentially undergo various chemical transformations in a biological system due to the presence of reactive groups like the hydroxymethyl and carboxylate ester .

Biochemical Pathways

The compound could potentially be involved in various biochemical pathways. The tert-butyl group, for instance, has been implicated in biosynthetic and biodegradation pathways .

Pharmacokinetics

Without specific ADME (Absorption, Distribution, Metabolism, and Excretion) studies on the compound, it’s hard to predict its pharmacokinetic properties. Factors like its molecular weight, polarity, and the presence of functional groups like the carboxylate ester could influence its adme properties .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability .

Eigenschaften

IUPAC Name |

tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-5-phenyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-16(2,3)22-15(20)18-13(11-19)14(21-17(18,4)5)12-9-7-6-8-10-12/h6-10,13-14,19H,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTFCAQHUDISGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(C(O1)C2=CC=CC=C2)CO)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1379738.png)

![[(4-Methyl-1,4-oxazepan-6-yl)methyl]amine dihydrochloride](/img/structure/B1379739.png)

![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B1379746.png)

![1-[1-(3-Fluorophenyl)cyclopentyl]methanamine hydrochloride](/img/structure/B1379747.png)